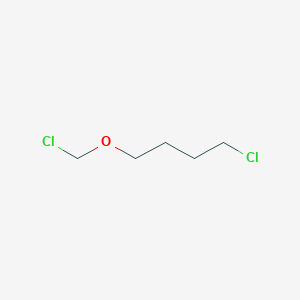
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as beta-lactamase . The role of Beta-lactamase is to provide resistance to beta-lactam antibiotics, and inhibitors of this enzyme are used to enhance the effectiveness of these antibiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, potentially enhancing the effectiveness of certain antibiotics if Beta-lactamase is indeed its target .
Biochemical Pathways
If it acts as a beta-lactamase inhibitor, it would affect the pathway of beta-lactam antibiotic resistance .
Result of Action
If it acts as a beta-lactamase inhibitor, it could potentially enhance the effectiveness of certain antibiotics by preventing the degradation of these antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with styrene to form the cyclopropane ring. The stereochemistry is controlled by using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chiral chromatography can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.
Biology and Medicine: This compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Cyclopropane-1-carboxylic acid: Lacks the phenyl and methyl groups, leading to different reactivity and applications.
Phenylcyclopropane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both a phenyl group and a carboxylic acid group provides versatility in its applications.
Properties
CAS No. |
1613519-81-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




